molecular formula C12H20N2O3 B2622320 1-{1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecan-11-yl}prop-2-en-1-one CAS No. 2361657-42-1

1-{1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecan-11-yl}prop-2-en-1-one

Cat. No.: B2622320
CAS No.: 2361657-42-1
M. Wt: 240.303
InChI Key: KERVRCJVLGKSKG-UHFFFAOYSA-N
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Description

1-{1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecan-11-yl}prop-2-en-1-one is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its molecular structure includes a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom.

Preparation Methods

The synthesis of 1-{1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecan-11-yl}prop-2-en-1-one typically involves multiple steps. One common synthetic route starts with the preparation of the spiro intermediate, which is then functionalized to introduce the prop-2-en-1-one moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-{1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecan-11-yl}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

1-{1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecan-11-yl}prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecan-11-yl}prop-2-en-1-one involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, which in turn can affect various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1-{1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecan-11-yl}prop-2-en-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(1-methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-3-11(15)14-5-7-17-10-12(8-14)9-16-6-4-13(12)2/h3H,1,4-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERVRCJVLGKSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC12CN(CCOC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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